molecular formula C22H22N2O3S B11239633 2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(p-tolyl)acetamide

2-(5-methoxy-4-oxo-2-((phenylthio)methyl)pyridin-1(4H)-yl)-N-(p-tolyl)acetamide

Cat. No.: B11239633
M. Wt: 394.5 g/mol
InChI Key: ZZNBXXDFAOKOIN-UHFFFAOYSA-N
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Description

2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE is a complex organic compound with a molecular formula of C27H27N3O4S2 and a molecular weight of 521.662. This compound is known for its unique structure, which includes a dihydropyridine ring, a methoxy group, and a phenylsulfanyl group.

Preparation Methods

The synthesis of 2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE involves several steps. One common method includes the reaction of 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone with an excess of chlorosulfonic acid, followed by amidation of the sulfonyl chloride product with ammonia gas . This process requires precise control of reaction conditions, including temperature and reagent concentrations, to ensure high yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE has several scientific research applications:

Mechanism of Action

Similar compounds include other dihydropyridine derivatives and COX-2 inhibitors. Compared to these, 2-{5-METHOXY-4-OXO-2-[(PHENYLSULFANYL)METHYL]-1,4-DIHYDROPYRIDIN-1-YL}-N-(4-METHYLPHENYL)ACETAMIDE is unique due to its specific substitution pattern and the presence of both methoxy and phenylsulfanyl groups. This unique structure may confer distinct biological activities and chemical reactivity .

Comparison with Similar Compounds

Properties

Molecular Formula

C22H22N2O3S

Molecular Weight

394.5 g/mol

IUPAC Name

2-[5-methoxy-4-oxo-2-(phenylsulfanylmethyl)pyridin-1-yl]-N-(4-methylphenyl)acetamide

InChI

InChI=1S/C22H22N2O3S/c1-16-8-10-17(11-9-16)23-22(26)14-24-13-21(27-2)20(25)12-18(24)15-28-19-6-4-3-5-7-19/h3-13H,14-15H2,1-2H3,(H,23,26)

InChI Key

ZZNBXXDFAOKOIN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C=C(C(=O)C=C2CSC3=CC=CC=C3)OC

Origin of Product

United States

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